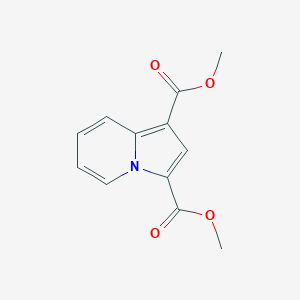![molecular formula C12H10ClN5O2 B12908587 6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide CAS No. 87977-06-8](/img/structure/B12908587.png)
6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, agrochemicals, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-amino-3-carboxamidopyridazine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Agrochemicals: Pyridazine derivatives, including this compound, are explored for their potential as herbicides and pesticides.
作用機序
The mechanism of action of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist containing a pyridazine ring.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 with a pyridazine scaffold.
Uniqueness
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyridazine derivatives, this compound’s combination of a 4-chlorophenylureido group and a carboxamide group enhances its potential for diverse applications in medicinal chemistry and material science .
特性
CAS番号 |
87977-06-8 |
|---|---|
分子式 |
C12H10ClN5O2 |
分子量 |
291.69 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-7-1-3-8(4-2-7)15-12(20)16-10-6-5-9(11(14)19)17-18-10/h1-6H,(H2,14,19)(H2,15,16,18,20) |
InChIキー |
DAOWMLPTKOBCQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
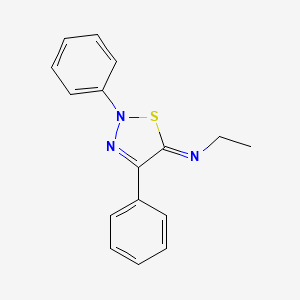



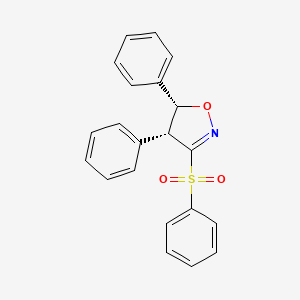
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
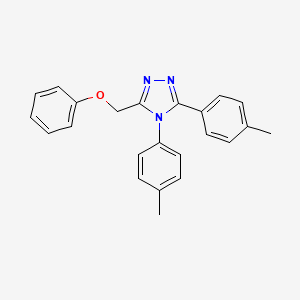
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
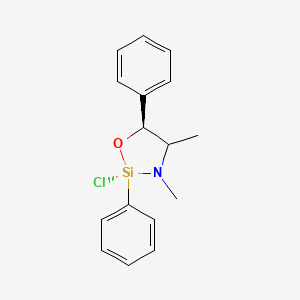
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
